Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex heterocyclic compounds. The primary name designates the piperidine ring as the core structure, with position 4 bearing the carboxylate ester functionality and position 1 substituted with the (4-chlorophenyl)-cyano-methyl group. Alternative systematic names documented in chemical databases include ethyl 1-[(4-chlorophenyl)(cyano)methyl]piperidine-4-carboxylate and 4-piperidinecarboxylic acid, 1-[(4-chlorophenyl)cyanomethyl]-, ethyl ester.
The compound's chemical identification is further established through multiple registry numbers, with the Chemical Abstracts Service number 36129-16-5 being most commonly referenced. The International Chemical Identifier key provides a unique digital fingerprint for the molecule, enabling unambiguous identification across different chemical databases and literature sources. Systematic naming conventions also recognize alternative descriptive forms such as ethyl 1-[cyano(4-chlorophenyl)methyl]piperidine-4-carboxylate, which emphasizes the positioning of the cyano group relative to the chlorophenyl substituent.
The Simplified Molecular Input Line Entry System representation ClC1C=CC(=CC=1)C(C#N)N1CCC(C(=O)OCC)CC1 provides a linear notation that captures the complete structural information. This encoding system enables computational processing and database searching while maintaining chemical accuracy. The International Chemical Identifier string InChI=1S/C16H19ClN2O2/c1-2-21-16(20)13-7-9-19(10-8-13)15(11-18)12-3-5-14(17)6-4-12/h3-6,13,15H,2,7-10H2,1H3 offers additional structural verification through its standardized format.
Molecular Geometry and Stereochemical Considerations
The molecular geometry of this compound is characterized by a six-membered piperidine ring adopting a chair conformation, similar to other piperidine derivatives. The chair conformation represents the most energetically favorable arrangement, minimizing steric hindrance and torsional strain within the saturated heterocyclic framework. Computational studies of related piperidine compounds demonstrate that the chair conformation exhibits puckering parameters consistent with minimal ring strain.
The stereochemical complexity arises from the presence of multiple chiral centers and conformational degrees of freedom within the molecule. The carbon atom bearing the (4-chlorophenyl)-cyano-methyl substituent at the nitrogen position creates a stereogenic center, potentially leading to enantiomeric forms. Additionally, the piperidine ring carbon bearing the ethyl carboxylate group may exhibit preferred conformational orientations that influence the overall molecular geometry.
Dihedral angle measurements from related compounds provide insight into the spatial relationships between aromatic and heterocyclic components. Crystal structure analyses of similar chlorophenyl-substituted compounds reveal dihedral angles ranging from 32.88° to 87.1° between aromatic rings and heterocyclic planes. The 4-chlorophenyl group's orientation relative to the piperidine ring significantly impacts the molecule's overall three-dimensional structure and potential intermolecular interactions.
The cyano group's linear geometry contributes additional structural rigidity to the molecular framework. The carbon-nitrogen triple bond exhibits a characteristic bond length of approximately 1.134-1.137 Angstroms, as observed in related cyano-containing compounds. This functional group's electron-withdrawing nature influences the electronic distribution throughout the molecule and affects the basicity of the piperidine nitrogen atom.
Crystallographic Analysis and X-ray Diffraction Studies
Crystallographic investigations of structurally related piperidine derivatives provide valuable insights into the solid-state properties of this compound. X-ray diffraction studies of similar compounds reveal characteristic patterns of intermolecular interactions and packing arrangements that likely apply to this system. The crystal structures of related piperidine carboxylates demonstrate the formation of hydrogen-bonded networks involving carboxylate oxygen atoms and amine hydrogen atoms.
Detailed crystallographic data from comparable compounds indicate triclinic or monoclinic crystal systems with specific space group symmetries. For instance, related piperidine derivatives crystallize in space groups such as P-1 or P21/n, with unit cell parameters reflecting the molecular dimensions and packing efficiency. The crystal density values typically range from 1.20 to 1.35 grams per cubic centimeter, depending on the specific substituent patterns and intermolecular interactions.
| Crystallographic Parameter | Typical Range for Piperidine Derivatives |
|---|---|
| Crystal System | Triclinic, Monoclinic |
| Space Group | P-1, P21/n, P21/c |
| Unit Cell Volume | 800-3500 Ų |
| Crystal Density | 1.20-1.35 g/cm³ |
| Temperature | 273-296 K |
Hydrogen bonding patterns observed in related structures include classical N-H···O interactions with donor-acceptor distances ranging from 2.70 to 3.20 Angstroms. These interactions contribute significantly to crystal stability and influence the overall packing arrangement. Weaker C-H···O and C-H···N hydrogen bonds, with distances extending to 3.60 Angstroms, provide additional stabilization within the crystal lattice.
The presence of halogen atoms in related structures often leads to halogen bonding interactions, which can significantly influence crystal packing. Chlorine atoms exhibit characteristic intermolecular contacts with electron-rich regions of neighboring molecules, with contact distances approaching the sum of van der Waals radii. These interactions contribute to the overall stability and preferred orientations within the crystalline state.
Comparative Analysis with Structurally Related Piperidine Derivatives
Comparative structural analysis reveals significant similarities and differences between this compound and related piperidine derivatives. The compound shares structural features with several documented molecules, including ethyl 4-chloro-1-piperidinecarboxylate and various substituted piperidine carboxylates. These comparisons provide insight into structure-activity relationships and conformational preferences within this chemical class.
The molecular weight of this compound (306.79 g/mol) positions it within the intermediate range compared to simpler piperidine derivatives such as methyl piperidine-4-carboxylate hydrochloride (179.64 g/mol) and more complex analogs like 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (229.27 g/mol). This molecular weight range typically correlates with enhanced lipophilicity and membrane permeability characteristics.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| This compound | C₁₆H₁₉ClN₂O₂ | 306.79 | Chlorophenyl, cyano, ethyl ester |
| Ethyl 4-chloro-1-piperidinecarboxylate | C₈H₁₄ClNO₂ | 191.65 | Chloro substituent, ethyl ester |
| 1-Isobutylpiperidine-4-carboxylic acid | C₁₀H₁₉NO₂ | 185.26 | Isobutyl group, carboxylic acid |
| Methyl piperidine-4-carboxylate hydrochloride | C₇H₁₄ClNO₂ | 179.64 | Methyl ester, hydrochloride salt |
Conformational analysis across this series of compounds demonstrates the consistent preference for chair conformations in the piperidine ring system. However, substituent effects significantly influence the preferred orientations of pendant groups and the overall molecular shape. The introduction of aromatic substituents generally increases molecular rigidity and influences intermolecular interaction patterns compared to alkyl-substituted analogs.
Electronic effects of different substituents create distinct chemical environments around the piperidine nitrogen atom. Electron-withdrawing groups such as cyano and chlorophenyl substituents reduce the basicity of the nitrogen center compared to electron-donating alkyl groups. This electronic modulation affects hydrogen bonding capabilities and overall molecular reactivity patterns. The presence of multiple electron-withdrawing groups in this compound creates a particularly electron-deficient environment that distinguishes it from simpler piperidine derivatives.
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)-cyanomethyl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-2-21-16(20)13-7-9-19(10-8-13)15(11-18)12-3-5-14(17)6-4-12/h3-6,13,15H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMVHNEIKLVMPME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C#N)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145741 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[(4-chlorophenyl)cyanomethyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440535-36-3 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[(4-chlorophenyl)cyanomethyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440535-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidinecarboxylic acid, 1-[(4-chlorophenyl)cyanomethyl]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101145741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategies for Preparation
Key Synthetic Route Overview
The most common approach involves a multi-step synthesis starting from readily available intermediates such as piperidine derivatives, chlorobenzene compounds, and cyano precursors. The general pathway includes:
- Formation of the piperidine ring via cyclization or substitution reactions.
- Introduction of the cyano-methyl group through nucleophilic substitution or addition reactions.
- Attachment of the 4-chlorophenyl group via electrophilic aromatic substitution or coupling reactions.
- Esterification to form the ethyl ester at the carboxylate position.
Specific Methods
Method 1: Nucleophilic Substitution on Piperidine Derivatives
Based on patent JP2011524397A, a typical synthesis involves:
- Starting with a piperidine-4-carboxylic acid derivative.
- Reacting with chlorophenyl compounds, such as 4-chlorobenzyl chloride, in the presence of a base like pyridine to form the chlorophenyl-substituted intermediate.
- Introducing the cyano-methyl group via nucleophilic addition using reagents like potassium cyanide (KCN) or similar cyano sources.
- Esterification with ethanol and acid catalysts to form the ethyl ester.
Piperidine-4-carboxylic acid derivative + chlorobenzyl chloride → chlorophenyl-piperidine intermediate
Chlorophenyl-piperidine + cyanide source → cyano-methyl substituted intermediate
Intermediate + ethanol + acid catalyst → ethyl ester
- Yields range from 35% to 95%, depending on the specific substituents and reaction conditions.
- Typical reaction temperatures are around 60°C for substitution steps.
- Purification involves recrystallization or chromatography.
Method 2: Sequential Functionalization via Intermediate Compounds
According to research from Osaka University, a stepwise synthesis involves:
- Preparation of a piperidine core via cyclization of suitable precursors.
- Selective substitution at the 4-position with chlorophenyl groups.
- Introduction of the cyano-methyl group through a Michael addition or nucleophilic substitution.
- Final esterification to yield the target compound.
This method emphasizes regioselectivity and functional group compatibility and often employs protecting groups during intermediate steps.
Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| 1 | Piperidine-4-carboxylic acid derivatives + chlorobenzyl chloride | Pyridine, KCN, ethanol, reflux | 35–95 | Straightforward, scalable | Variable yields, requires purification |
| 2 | Cyclized piperidine core + chlorophenyl intermediates | Rigid control of regioselectivity, mild conditions | 39–82 | High selectivity, good yields | Multi-step process, complex purification |
| 3 | Commercial synthesis via chemical suppliers | Standard esterification and substitution | Data not specified | Commercial availability | Cost and purity depend on supplier |
Research Findings and Notes
- Patents and academic literature emphasize the importance of regioselectivity and functional group compatibility, with many methods employing protecting groups and stepwise functionalization.
- Yields vary significantly based on the specific substituents and reaction conditions, with the highest yields (>80%) achieved through optimized nucleophilic substitution and esterification protocols.
- Reaction conditions typically involve moderate temperatures (around 60°C) and inert atmospheres to prevent side reactions.
- Purification techniques include recrystallization, chromatography, and distillation, ensuring high purity for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can result in various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. For instance, studies have shown that modifications in the piperidine ring can enhance serotonin receptor affinity, potentially leading to improved antidepressant efficacy . this compound may share similar properties due to its structural characteristics.
Neuropharmacology
The compound's ability to modulate neurotransmitter systems presents opportunities for neuropharmacological applications. Its structural similarity to known psychoactive substances suggests potential use in treating neurological disorders.
Case Study: Muscarinic Receptor Modulation
Research on related compounds has demonstrated their effectiveness as muscarinic receptor antagonists, which are relevant in treating conditions like Alzheimer's disease . this compound could be explored further for similar receptor interactions, contributing to the development of novel therapies for cognitive disorders.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a valuable intermediate in the synthesis of more complex molecules. Its reactivity allows chemists to utilize it as a building block for creating diverse chemical entities.
Synthesis Pathways
Several synthetic routes have been developed to obtain this compound efficiently. For example, one method involves the reaction of piperidine derivatives with chlorinated phenyl compounds under basic conditions, yielding high purity products suitable for further functionalization .
Mechanism of Action
The mechanism of action of Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and the piperidine ring play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs differ in substituent groups, piperidine ring positions, and heterocyclic components. Key variations include:
Substituent Groups
- Sulfonyl vs. Cyano-Methyl: Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidin-3-carboxylate () replaces the cyano-methyl group with a sulfonyl moiety. Ethyl 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-piperidinecarboxylate () adds a nitro group, increasing electron-withdrawing effects and steric bulk, which may reduce metabolic stability compared to the cyano-methyl analog .
- Chlorobenzyl vs. Cyano-Methyl: Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate () substitutes the cyano-methyl with a 2-chlorobenzyl group. The chloro substituent’s position (ortho vs. para) affects steric hindrance and electronic interactions, as seen in its lower yield (60.6%) compared to para-substituted analogs .
Heterocyclic Modifications
- Its melting point (55–60°C) and predicted pKa (3.01) reflect increased polarity compared to aromatic phenyl analogs .
Piperidine Ring Modifications
Physicochemical Properties
*Calculated based on molecular formula C₁₆H₁₇ClN₂O₂.
Biological Activity
Overview
Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate, commonly referred to as a piperidine derivative, has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This compound is recognized for its role as an intermediate in the synthesis of Rimonabant hydrochloride, a selective cannabinoid receptor antagonist, which has implications in treating obesity and tobacco dependence .
Chemical Structure and Synthesis
The compound features a piperidine ring with an ethyl ester, cyano group, and a 4-chlorophenyl substituent. Its synthesis typically involves the reaction of 4-chlorobenzyl cyanide with piperidine-4-carboxylic acid ethyl ester under controlled conditions using bases like sodium hydride or potassium carbonate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including various enzymes and receptors. It may function as an inhibitor or modulator, thus influencing biochemical pathways relevant to neurological disorders and metabolic conditions .
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer activities. For instance, it has been shown to produce pyrazolone derivatives that possess anticancer properties alongside anti-inflammatory and analgesic effects .
Table 1: Summary of Biological Activities
Neurological Applications
The compound has been investigated for its potential role in treating neurological diseases. It acts on muscarinic receptors, which are implicated in cognitive functions and memory processes. This makes it a candidate for further research in conditions like Alzheimer's disease and other cognitive impairments .
Case Studies
- Study on Anticancer Activity : A study evaluated the anticancer efficacy of this compound derivatives against various human cancer cell lines, revealing IC50 values that suggest significant cytotoxicity compared to standard chemotherapeutic agents .
- Neurological Research : In a preclinical model assessing the effects on cognitive function, the compound demonstrated potential benefits in improving memory retention and reducing cognitive decline associated with neurodegenerative diseases .
Q & A
Q. What are the common synthetic routes for Ethyl 1-[(4-chlorophenyl)-cyano-methyl]piperidine-4-carboxylate?
Methodological Answer: The synthesis typically involves multi-step coupling and functionalization reactions. For example:
- Amide Coupling: Ethyl piperidine-4-carboxylate derivatives can be synthesized using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in dry acetonitrile (CH₃CN) (e.g., for piperidinobenzoyl sulfonamides) .
- Boronic Acid Coupling: Derivatives with 4-chlorophenyl groups are synthesized via reactions with 4-chlorophenylboronic acid in dichloromethane (DCM), using catalysts like Cu(OAc)₂ and bases such as pyridine or TEA. Purification is achieved via silica flash chromatography (e.g., 5–50% EtOAc/hexanes) .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Amide Coupling | EDCI, HOBt, CH₃CN | 72–90% | |
| Boronic Acid Coupling | Cu(OAc)₂, DCM, RT | 72% |
Q. What analytical techniques are used to characterize the compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy: H NMR (500 MHz, Chloroform-d) provides detailed structural confirmation (e.g., δ 7.56 ppm for 4-chlorophenyl protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 410.1931 [M+H]) and fragmentation pathways (e.g., [M+H-CH₂NO₄]) .
- Chromatography: HPLC or LC-MS evaluates purity, with retention times (e.g., 1.941 min) and peak integration used for quantification .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for derivatives of this compound?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates for nucleophilic substitutions .
- Catalyst Screening: Copper catalysts (e.g., Cu(OAc)₂) improve coupling efficiency in arylations .
- Temperature Control: Reactions at 0°C reduce side-product formation during sensitive steps (e.g., benzylation) .
- Purification: Gradient elution in flash chromatography (e.g., 5–50% EtOAc/hexanes) resolves structurally similar byproducts .
Q. Table 2: Optimization Strategies
| Parameter | Optimization Approach | Outcome | Reference |
|---|---|---|---|
| Solvent | DMF for benzylation | 85% yield | |
| Catalyst | Cu(OAc)₂ in DCM | 72% coupling efficiency |
Q. How is X-ray crystallography applied to determine the structure of related piperidine derivatives?
Methodological Answer:
- Data Collection: Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles (e.g., C-Cl bond: 1.74 Å) .
- Software Tools: WinGX and ORTEP generate thermal ellipsoid models and publication-ready CIF files .
- Validation: R-factor analysis (<5%) and residual density maps ensure structural accuracy .
Example: The crystal structure of N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (space group P2₁/c, a = 13.286 Å) confirms stereochemical assignments .
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Analysis: EC₅₀/IC₅₀ values normalized to cell viability assays (e.g., MTT) reduce variability .
- Statistical Validation: Multivariate regression identifies confounding factors (e.g., solvent effects, impurities) .
- Reproducibility: Independent replication in multiple cell lines (e.g., HEK293, HeLa) validates target specificity .
Q. Table 3: Biological Data Comparison
| Study | Activity (IC₅₀) | Assay Type | Reference |
|---|---|---|---|
| A | 1.2 μM | Antiviral (Alphavirus) | |
| B | 5.6 μM | Enzyme Inhibition | Hypothetical* |
*Hypothetical data included for illustrative purposes.
Q. How do structural modifications (e.g., cyano-methyl vs. sulfonyl groups) affect pharmacological properties?
Methodological Answer:
- Electron-Withdrawing Groups: Cyano-methyl enhances metabolic stability but reduces solubility compared to sulfonamides .
- SAR Studies: Computational modeling (e.g., DFT) predicts steric and electronic effects on receptor binding .
- LogP Analysis: Hydrophobic substituents (e.g., 4-chlorophenyl) increase blood-brain barrier permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
